2-Bromo-4,6-dichlorophenol
Overview
Description
2-Bromo-4,6-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a phenolic ring. This compound is known for its applications in various fields, including analytical chemistry and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,6-dichlorophenol can be synthesized through several methods. One common approach involves the bromination and chlorination of phenol. The reaction typically occurs in the presence of a catalyst such as iron(III) chloride or aluminum chloride, which facilitates the halogenation process. The reaction conditions often include controlled temperatures and the use of solvents like acetic acid or chloroform to ensure the desired substitution pattern on the phenolic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product. The use of automated systems and stringent quality control measures ensures the consistency and safety of the compound produced .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in simpler phenolic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted phenols or amines.
Oxidation: Production of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols.
Scientific Research Applications
2-Bromo-4,6-dichlorophenol has several applications in scientific research:
Analytical Chemistry: Used as a standard or reference compound in chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Environmental Science: Employed in studies related to the detection and analysis of halogenated phenols in environmental samples, including water and soil.
Biological Research: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor or antimicrobial agent.
Industrial Applications: Utilized in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dichlorophenol involves its interaction with biological molecules, particularly enzymes and proteins. The halogen atoms on the phenolic ring can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. This compound may also disrupt cellular processes by interfering with membrane integrity or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,6-dichlorophenol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2,6-Dibromophenol: Contains two bromine atoms, resulting in different chemical properties and reactivity compared to 2-Bromo-4,6-dichlorophenol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and applications in various fields, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-bromo-4,6-dichlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHJINKMDMSPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196447 | |
Record name | 2-Bromo-4,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4524-77-0 | |
Record name | 2-Bromo-4,6-dichlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4524-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,6-dichlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4524-77-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Bromo-4,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4,6-dichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-4,6-DICHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R47HFR4HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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